![molecular formula C21H23N5O3S2 B2486469 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 1185146-08-0](/img/structure/B2486469.png)
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S2 and its molecular weight is 457.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS Number: 1185146-08-0) is a synthesized derivative belonging to the class of thienotriazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer domains.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O4S2, with a molecular weight of approximately 473.6 g/mol. The compound features a thienotriazole moiety connected to an ethoxyphenylacetamide group, which is hypothesized to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H23N5O4S2 |
Molecular Weight | 473.6 g/mol |
CAS Number | 1185146-08-0 |
Anti-inflammatory Activity
Research indicates that derivatives of thienotriazolopyrimidine exhibit significant anti-inflammatory properties. In a study involving various synthesized compounds, certain derivatives showed remarkable efficacy in reducing inflammation in formalin-induced paw edema models. The compounds demonstrated not only anti-inflammatory effects but also analgesic properties with a favorable safety profile (ALD50 > 0.4 g/kg) .
Table 1: Anti-inflammatory Activity of Thienotriazolopyrimidine Derivatives
Compound ID | Inhibition (%) | Model Used |
---|---|---|
10a | 75% | Acute formalin-induced edema |
10c | 80% | Subacute formalin-induced edema |
11c | 70% | Acute formalin-induced edema |
Anticancer Activity
The compound's structure suggests potential anticancer activity due to its ability to inhibit specific kinases involved in cell proliferation. Polo-like kinase 1 (Plk1), a target for cancer therapy, has been shown to be inhibited by similar thienotriazolopyrimidine derivatives. These compounds can induce mitotic arrest and exhibit antiproliferative effects in various cancer cell lines .
Table 2: Anticancer Activity Against Plk1
Compound ID | IC50 (µM) | Cell Line Used |
---|---|---|
Compound A | 4.4 | HeLa |
Compound B | 3.8 | MCF7 |
Structure-Activity Relationship (SAR)
The biological activity of thienotriazolopyrimidine derivatives is closely related to their structural modifications. Studies have shown that substituents on the phenyl ring and variations in the thiazole or triazole moieties can significantly alter their pharmacological profiles. For instance, modifications that enhance lipophilicity often correlate with increased activity .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A series of thienotriazolopyrimidine derivatives were tested for their anti-inflammatory effects using both acute and subacute models. The results indicated that compounds with specific substitutions at the N-position exhibited superior efficacy compared to others . -
Case Study on Anticancer Potential :
In another study focusing on Plk1 inhibition, several derivatives were screened for their ability to induce cell cycle arrest in cancer cells. The most potent inhibitors showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in oncology .
Eigenschaften
IUPAC Name |
2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S2/c1-3-5-11-25-19(28)18-16(10-12-30-18)26-20(25)23-24-21(26)31-13-17(27)22-14-6-8-15(9-7-14)29-4-2/h6-10,12H,3-5,11,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYXYSXXMPBYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.